Tau Peptide (275-305), also known as the Repeat 2 domain of Tau protein, is a 31-amino acid peptide that plays a significant role in the pathogenesis of neurodegenerative diseases, particularly Alzheimer's disease. Tau proteins are microtubule-associated proteins that stabilize microtubules in neuronal cells. In humans, there are six isoforms of Tau, differing in their carboxyl-terminal domains, which can contain either three or four repeat domains. The Tau Peptide (275-305) specifically corresponds to the second repeat domain and has been implicated in the aggregation processes that characterize tauopathies, where hyperphosphorylated Tau forms neurofibrillary tangles .
Tau Peptide (275-305) falls under the category of neuropeptides and is classified as a microtubule-associated protein. It is involved in cellular processes related to neuronal stability and transport.
The synthesis of Tau Peptide (275-305) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support. The synthesis process includes:
The molecular weight of Tau Peptide (275-305) is approximately 3263.77 Da, and it has a specific sequence: VQIINKKLDLSNVQSKCGSKDNIKHVPGGGS . The purity of synthesized peptides is typically assessed using high-performance liquid chromatography, with a standard purity requirement of ≥95% .
The molecular formula for Tau Peptide (275-305) is C139H239N43O45S, indicating its complex structure composed of various elements essential for its biological function. The peptide's conformation plays a critical role in its interaction with other proteins and its aggregation behavior.
Tau Peptide (275-305) participates in several chemical reactions, particularly in the context of metal ion interactions and oxidative stress. For instance, studies have shown that copper ions can interact with tau peptides, leading to oxidative modifications and disulfide bond formations between cysteine residues present within the peptide sequence. This interaction can promote tau aggregation, contributing to neurodegenerative processes .
The interaction with metal ions like Cu²⁺ results in:
The mechanism by which Tau Peptide (275-305) contributes to neurodegeneration involves its propensity to aggregate into toxic oligomers and fibrils. The aggregation process is driven by specific hexapeptide motifs within the tau structure, notably VQIINK and VQIVYK, which facilitate the formation of paired helical filaments characteristic of tauopathies.
Research indicates that:
Tau Peptide (275-305) exists as a solid at room temperature and should be stored at -20 °C to maintain stability. Its solubility characteristics vary depending on buffer conditions used during experiments.
Key chemical properties include:
Tau Peptide (275-305) has several applications in scientific research:
CAS No.: 122547-72-2
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 11042-30-1
CAS No.: 4377-76-8